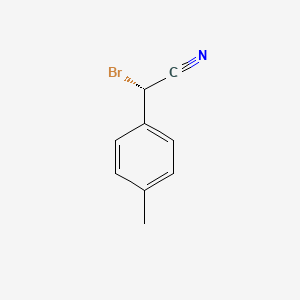
(S)-2-Bromo-2-(p-tolyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL typically involves the bromination of (S)-A-(4-METHYL PHENYL)-ACETONITRIL. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Scientific Research Applications
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-A-BROMO-A-(4-CHLORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-FLUORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-METHOXY PHENYL)-ACETONITRIL
Uniqueness
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to differences in physical properties, chemical behavior, and biological activity.
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(2S)-2-bromo-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1 |
InChI Key |
YBIQPQMYTPHDFH-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C#N)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


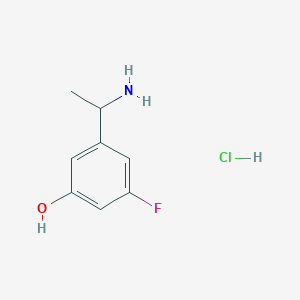
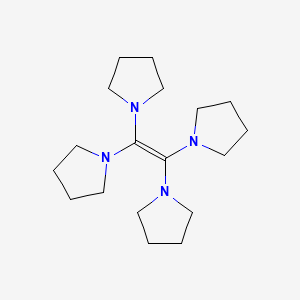
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
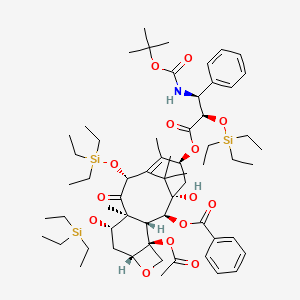
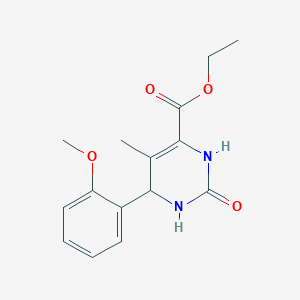
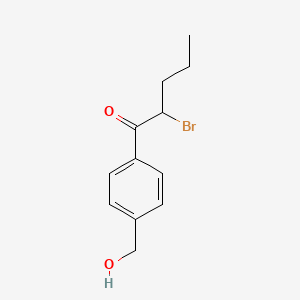
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
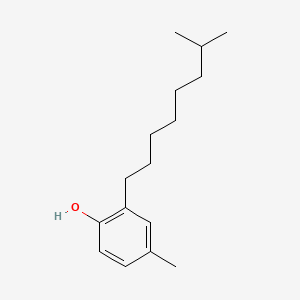
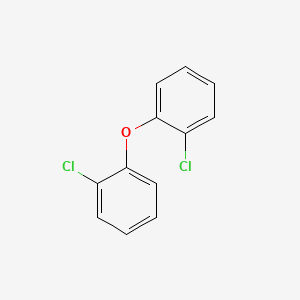

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
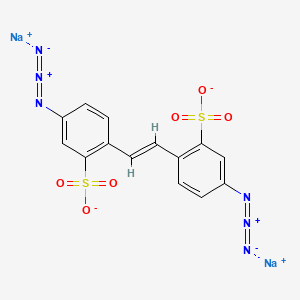
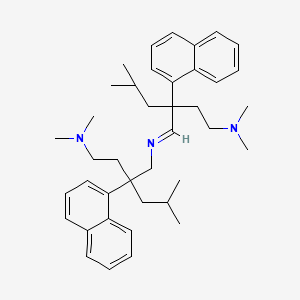
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
